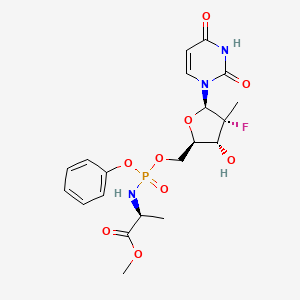

Sofosbuvir impurity N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H25FN3O9P |

|---|---|

Poids moléculaire |

501.4 g/mol |

Nom IUPAC |

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34?/m0/s1 |

Clé InChI |

SASYBZIIPQSWBV-HJDNSYGMSA-N |

SMILES isomérique |

C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

SMILES canonique |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Origin and Formation Pathways of Sofosbuvir Impurity N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1] The intricate stereochemistry of Sofosbuvir is crucial for its therapeutic efficacy. Consequently, the control of stereoisomeric and other process-related impurities during its synthesis is of paramount importance to ensure the quality, safety, and efficacy of the final drug product. One such critical process-related impurity is Sofosbuvir Impurity N. This technical guide provides a comprehensive overview of the origin, formation pathways, and analytical considerations for this specific impurity.

Identification and Structure of this compound

This compound is a diastereomer of Sofosbuvir and is also known as Methoxy Sofosbuvir Impurity. Its chemical identity has been established as:

-

IUPAC Name: Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate

-

CAS Number: 1394157-34-6

-

Molecular Formula: C20H25FN3O9P

-

Molecular Weight: 501.40 g/mol

The key structural difference between Sofosbuvir and Impurity N lies in the ester group of the L-alaninate moiety. Sofosbuvir contains an isopropyl ester, while Impurity N possesses a methyl ester. This seemingly minor variation has significant implications for the impurity's formation and control during the manufacturing process.

Origin and Formation Pathways of this compound

This compound is a process-related impurity, meaning it is primarily formed during the synthesis of the active pharmaceutical ingredient (API) rather than as a degradation product. Its origin is directly linked to the phosphoramidate (B1195095) coupling step in the synthesis of Sofosbuvir.

The synthesis of Sofosbuvir typically involves the coupling of a protected nucleoside core with a chiral phosphoramidate reagent. This phosphoramidate reagent is synthesized from L-alanine, which is first esterified and then reacted to form the reactive phosphoryl chloride.

The formation of this compound can occur through two primary pathways:

Pathway 1: Presence of Methanol (B129727) as a Reagent or Impurity during Phosphoramidate Synthesis

If methanol is present during the esterification of L-alanine, methyl L-alaninate will be formed alongside the desired isopropyl L-alaninate. This methyl ester can then be carried through the subsequent steps to form the corresponding methyl phosphoramidate reagent. When this methyl phosphoramidate reagent is coupled with the Sofosbuvir nucleoside core, this compound is generated.

dot

Caption: Formation of Impurity N via methanol in phosphoramidate synthesis.

Pathway 2: Transesterification during the Coupling Reaction

Even if the correct isopropyl phosphoramidate reagent is used, the presence of methanol as a solvent or co-solvent during the coupling reaction with the nucleoside core can lead to a transesterification reaction. In this scenario, the isopropyl ester of the phosphoramidate reagent is replaced by a methyl group from the methanol, forming this compound in situ.

dot

Caption: Formation of Impurity N via transesterification during coupling.

Quantitative Data

The formation of this compound is highly dependent on the specific reaction conditions, particularly the concentration of methanol. While precise quantitative data from proprietary manufacturing processes is not publicly available, analytical methods have been developed to detect and quantify this impurity at low levels.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.1 µg/mL | [2] |

| Limit of Quantification (LOQ) | 0.5 µg/mL | [2] |

The linearity of detection for the methyl ester impurity has been established in the range of 0.5–7.5 ppm, with a correlation coefficient (r²) of 0.999.[2]

Experimental Protocols

Illustrative Synthetic Protocol with Potential for Impurity N Formation

The following is a generalized protocol for the phosphoramidate coupling step in Sofosbuvir synthesis, highlighting where Impurity N could be formed. This is for illustrative purposes and should be adapted based on specific laboratory conditions.

Materials:

-

Protected Sofosbuvir nucleoside core

-

(S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (phosphoramidate reagent)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

N-Methylimidazole (NMI)

-

Anhydrous methanol (potential source of impurity)

-

tert-Butylmagnesium chloride solution in THF

Procedure:

-

A solution of the protected Sofosbuvir nucleoside core in anhydrous THF is prepared in a flame-dried, inert atmosphere (e.g., argon or nitrogen) reactor.

-

The solution is cooled to a low temperature (e.g., -20°C to 0°C).

-

A solution of tert-butylmagnesium chloride in THF is added dropwise to the reaction mixture to activate the 5'-hydroxyl group of the nucleoside.

-

A solution of the phosphoramidate reagent in anhydrous THF is then added slowly to the reaction mixture. Note: If methanol is present as an impurity in the THF or if the phosphoramidate reagent was synthesized using methanol-containing reagents, this compound can be formed at this stage.

-

The reaction is stirred at low temperature for a specified period, and the progress is monitored by a suitable analytical technique (e.g., HPLC, TLC).

-

Upon completion, the reaction is quenched with an appropriate reagent (e.g., aqueous ammonium (B1175870) chloride).

-

The crude product is extracted, and the organic layers are combined, dried, and concentrated under reduced pressure.

-

The crude mixture containing Sofosbuvir and any formed Impurity N is then purified using column chromatography or crystallization to isolate the desired product.

dot

References

Sofosbuvir impurity N CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir impurity N, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. This document details its chemical identity, analytical methodologies for its quantification, and a logical workflow for its characterization.

Chemical Identity and Properties

This compound, also known as Methoxy Sofosbuvir Impurity, is a process-related impurity and a diastereoisomer of Sofosbuvir. Accurate identification and control of this impurity are critical for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.

| Parameter | Information |

| Chemical Name | (2S)-methyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate |

| Synonyms | Methoxy Sofosbuvir Impurity |

| CAS Number | 1394157-34-6[][2][3] |

| Molecular Formula | C20H25FN3O9P[][2][3] |

| Molecular Weight | 501.4 g/mol |

Analytical Methodology: Quantification of this compound

The quantification of this compound is typically achieved using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While specific validated methods for this impurity are proprietary, a general method suitable for the separation of Sofosbuvir and its related substances can be adapted and validated for this purpose.

Representative Experimental Protocol: RP-HPLC

This protocol is a representative method based on published analytical procedures for Sofosbuvir and its impurities.[4][5] Method validation in accordance with ICH guidelines is required for implementation in a quality control setting.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 0.1% Trifluoroacetic acid in Water : Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or a powdered tablet equivalent in the mobile phase to obtain a final concentration within the linear range of the method.

-

Filter all solutions through a 0.45 µm nylon filter before injection.

Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for quantifying related substances in Sofosbuvir.[4][5]

| Parameter | Typical Value |

| Linearity (µg/mL) | 0.1 - 1.5 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~ 0.03 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0 |

| Precision (% RSD) | < 2.0 |

Logical Workflow for Impurity Identification and Quantification

The following diagram illustrates a typical workflow for the identification and quantification of a known impurity such as this compound in a pharmaceutical setting.

Caption: Logical workflow for the analysis of this compound.

Signaling Pathways

As this compound is a process-related impurity and not an active pharmacological agent, there are no known signaling pathways associated with it. The primary focus for this substance is its detection and control to ensure the safety and purity of the final drug product.

References

Technical Guide: Physical and Chemical Properties of Sofosbuvir Impurity N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. The manufacturing process and storage of Sofosbuvir can lead to the formation of various impurities. This technical guide focuses on Sofosbuvir Impurity N, a known diastereoisomer of Sofosbuvir. Understanding the physical and chemical properties of this impurity is essential for developing robust analytical methods for its detection and control, thereby ensuring the quality of the final drug product.

Chemical Identity and Physical Properties

This compound is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms. This difference in stereochemistry can influence its physical, chemical, and pharmacological properties.

Table 1: Chemical Identity of this compound

| Parameter | Value | Reference |

| IUPAC Name | methyl (2S)-2-[[(S)-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

| Synonyms | (S)-methyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate; Methyl (2S)-2-[{[(S)-{[(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-4-fluoro-3-hydroxy-4-methyltetrahydro-2-furanyl]methoxy}(phenoxy)phosphoryl]amino}propanoate; Uridine, 2'-deoxy-2'-fluoro-5'-O-[(S)-[[(1S)-2-methoxy-1-methyl-2-oxoethyl]amino]phenoxyphosphinyl]-2'-methyl- | |

| CAS Number | 1394157-34-6 | |

| Molecular Formula | C₂₀H₂₅FN₃O₉P | |

| Molecular Weight | 513.4 g/mol |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Melting Point | Data not available in the searched literature. | |

| Boiling Point | Data not available in the searched literature. |

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for this compound is not widely published. However, the characterization of Sofosbuvir and its other impurities is well-documented, employing a range of analytical techniques. These methods are directly applicable to the analysis of Impurity N.

Table 3: Analytical Techniques for the Characterization of Sofosbuvir Impurities

| Technique | Typical Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Sofosbuvir and its impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities based on their mass-to-charge ratio. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) | Detailed structural confirmation of isolated impurities. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the impurity. |

Experimental Protocols

The following sections detail generalized experimental protocols for the generation, separation, and characterization of Sofosbuvir impurities, which can be adapted for the specific study of Impurity N.

Forced Degradation Studies to Generate Impurities

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. Sofosbuvir has been shown to degrade under various stress conditions, leading to the formation of several impurities.[1][2]

1. Acid Hydrolysis:

-

Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 1N HCl (e.g., 5 mL) and reflux at 80°C for 10 hours.[1]

-

Neutralization: Cool the solution and neutralize with a suitable base (e.g., ammonium (B1175870) bicarbonate solution).[1]

-

Sample Preparation: Lyophilize the neutralized solution to obtain a solid residue, which can then be dissolved in a suitable solvent for analysis.[1]

2. Base Hydrolysis:

-

Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 0.5N NaOH (e.g., 5 mL) and heat at 60°C for 24 hours.[1]

-

Neutralization: Cool the solution and neutralize with a suitable acid (e.g., HCl solution).[1]

-

Sample Preparation: Evaporate the solvent to obtain a solid residue, which can then be dissolved in a suitable solvent for analysis.[1]

3. Oxidative Degradation:

-

Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 30% H₂O₂ (e.g., 5 mL) and heat at 80°C for two days.[1]

-

Sample Preparation: Evaporate the solvent to obtain a solid residue, which can then be dissolved in a suitable solvent for analysis.[1]

Chromatographic Separation and Analysis

A stability-indicating HPLC method is crucial for separating the parent drug from its impurities.

Table 4: Example HPLC Method for Sofosbuvir and Impurities

| Parameter | Condition | Reference |

| Column | X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm) | [1] |

| Mobile Phase A | 0.1% Formic Acid in Water | [1] |

| Mobile Phase B | Acetonitrile (B52724) | [1] |

| Gradient Elution | A time-based gradient from 10% to 90% Mobile Phase B | [1] |

| Flow Rate | 0.6 mL/min | [1] |

| Column Temperature | 35°C | [1] |

| Detection Wavelength | 260 nm | [1] |

Isolation and Structural Elucidation

For definitive identification, impurities need to be isolated and characterized using spectroscopic techniques.

1. Isolation:

-

Technique: Preparative HPLC is commonly used for the isolation of impurities from the reaction mixture.[1]

-

Column: A preparative C18 column (e.g., Xtimate C18 (250 x 20 mm, 5 µm)) is suitable for this purpose.[1]

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile can be employed.[1]

2. Structural Characterization:

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which helps in determining the elemental composition of the impurity.[1]

-

NMR Spectroscopy: A full suite of NMR experiments (¹H, ¹³C, ³¹P, ¹⁹F, COSY, HSQC, HMBC) is necessary to unambiguously determine the structure and stereochemistry of the impurity.[1]

Degradation Pathway of Sofosbuvir

The degradation of Sofosbuvir under stress conditions involves several chemical transformations. A simplified representation of these pathways is illustrated below.

Caption: Simplified degradation pathways of Sofosbuvir under stress conditions.

Experimental Workflow

The overall process for the identification and characterization of this compound follows a logical sequence of steps.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of this compound and outlines the experimental methodologies required for its comprehensive characterization. While specific quantitative data for this impurity remains limited in publicly available literature, the established analytical protocols for Sofosbuvir and its other impurities provide a robust framework for its study. A thorough understanding and control of impurities like this compound are paramount for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.

References

Understanding the Diastereoisomeric Relationship of Sofosbuvir Impurity N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diastereoisomeric relationship of a critical impurity in the synthesis of Sofosbuvir (B1194449), designated as Sofosbuvir Impurity N. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that is metabolized to its active form. The stereochemistry of the molecule, particularly at the phosphorus center, is crucial for its therapeutic efficacy. This document details the nature of this impurity, methods for its identification and separation, and the underlying chemical principles.

The Diastereoisomeric Nature of Sofosbuvir and Impurity N

Sofosbuvir is the (Sp)-diastereomer of isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate. During its synthesis, a significant process-related impurity is formed, which is the (Rp)-diastereomer at the phosphorus center.[1][2] This diastereomer is often referred to as Sofosbuvir Impurity C or the (Rp)-isomer of Sofosbuvir and is highly likely to be the same as this compound.[3] The difference in the spatial arrangement of the substituents around the chiral phosphorus atom leads to two diastereomers with distinct physical and chemical properties.

The presence of the (Rp)-diastereomer is a critical quality attribute to control in the manufacturing of Sofosbuvir, as the biological activity resides predominantly in the (Sp)-isomer.[4] Therefore, robust analytical methods are required to separate and quantify this impurity to ensure the safety and efficacy of the final drug product.

Structural Elucidation and Characterization

The structural confirmation of Sofosbuvir and its diastereomeric impurity, Impurity N ((Rp)-isomer), relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are powerful tools for elucidating the structure and stereochemistry of Sofosbuvir and its impurities.[5][6][7] The chemical shift of the phosphorus atom in 31P NMR is particularly sensitive to the stereochemistry at the phosphorus center, allowing for the differentiation of the (Sp) and (Rp) diastereomers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of Sofosbuvir and its impurities.[5] Fragmentation patterns can also provide valuable structural information.

-

Chiral Chromatography: The most definitive method for separating and identifying diastereomers is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC).[1][8][9] By using a chiral stationary phase, the two diastereomers interact differently with the column, leading to their separation and allowing for their individual quantification.

Quantitative Analysis

| Parameter | Sofosbuvir ((Sp)-isomer) | This compound ((Rp)-isomer) | Method | Reference |

| Retention Time (min) | ~15.2 | ~17.8 | Chiral HPLC | [1][8] |

| Relative Retention Time | 1.00 | ~1.17 | Chiral HPLC | [1][8] |

| Purity (%) | >99.5 | Varies (controlled impurity) | HPLC | [10][11][12] |

| Limit of Detection (LOD) | - | Typically <0.05% | HPLC | [10][11] |

| Limit of Quantification (LOQ) | - | Typically <0.15% | HPLC | [10][11] |

Experimental Protocols

The following is a representative experimental protocol for the separation and quantification of Sofosbuvir and its diastereomeric impurity, Impurity N, using chiral HPLC. This protocol is a composite based on methods described in the scientific literature.[1][8][10][11][12][13]

Objective: To separate and quantify the (Sp) (Sofosbuvir) and (Rp) (Impurity N) diastereomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

Reagents and Materials:

-

Sofosbuvir reference standard

-

This compound ((Rp)-isomer) reference standard

-

HPLC grade n-Hexane

-

HPLC grade Isopropyl alcohol (IPA)

-

HPLC grade Ethanol

Chromatographic Conditions:

-

Column: Chiralpak IA (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of n-Hexane, Isopropyl alcohol, and Ethanol in a ratio of approximately 80:10:10 (v/v/v). The exact ratio may need to be optimized for best resolution.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare individual standard solutions of Sofosbuvir and this compound in the mobile phase at a concentration of approximately 0.1 mg/mL. Prepare a mixed standard solution containing both diastereomers.

-

Sample Preparation: Accurately weigh and dissolve the sample containing Sofosbuvir in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

System Suitability: Inject the mixed standard solution to verify the resolution between the two diastereomer peaks. The resolution should be greater than 1.5.

-

Quantification: Calculate the amount of this compound in the sample by comparing its peak area to that of the corresponding reference standard.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Diastereoisomeric relationship between Sofosbuvir and Impurity N.

Caption: Experimental workflow for the analysis of this compound.

Caption: Simplified metabolic activation pathway of Sofosbuvir.

References

- 1. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy Sofosbuvir impurity C [smolecule.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Sofosbuvir (R)-Phosphate (RP-Isomer Of Sofosbuvir) - CAS - 1190308-01-0 | Axios Research [axios-research.com]

- 7. RP-Isomer of Sofosbuvir | 1190308-01-0 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Sofosbuvir Impurity 124 - CAS - 130954-03-9 | Axios Research [axios-research.com]

- 10. d-nb.info [d-nb.info]

- 11. jptcp.com [jptcp.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. verjournal.com [verjournal.com]

Navigating the Pharmacopeial Landscape for Sofosbuvir and Its Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for the direct-acting antiviral agent Sofosbuvir (B1194449) and its impurities. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex information, this document serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of this critical medication.

Introduction to Sofosbuvir and its Pharmacopeial Significance

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analogue inhibitor of the HCV NS5B RNA-dependent RNA polymerase, it effectively halts viral replication.[1][2][3][4] Given its widespread use, ensuring the quality, purity, and safety of Sofosbuvir is of paramount importance. Global pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), establish rigorous standards to control the levels of impurities in the active pharmaceutical ingredient (API) and finished drug products.

This guide delves into these standards, providing a consolidated reference for the analytical procedures and acceptance criteria that govern the control of Sofosbuvir-related impurities.

Mechanism of Action: A Prodrug's Journey to Viral Inhibition

Sofosbuvir is administered as a prodrug, which undergoes intracellular metabolism to its pharmacologically active form, GS-461203 (a uridine (B1682114) analog triphosphate).[2][5] This metabolic activation is a multi-step process crucial for its antiviral efficacy.

The following diagram illustrates the activation pathway of Sofosbuvir:

Pharmacopeial Standards for Sofosbuvir Impurities

The major pharmacopoeias outline the requirements for the control of related substances in Sofosbuvir. These impurities can originate from the manufacturing process, degradation of the drug substance, or interactions with excipients. The acceptance criteria for these impurities are established based on safety and efficacy considerations.

While the full, official monographs from the USP, EP, and BP are proprietary and not publicly available in their entirety without a subscription, information from various sources, including draft monographs and publications from regulatory bodies, allows for the compilation of a representative list of specified impurities and general acceptance criteria.

Table 1: Commonly Specified Impurities of Sofosbuvir

| Impurity Name | Typical Pharmacopoeial Designation | Structure (if available) |

| (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine | Sofosbuvir Impurity | C10H13FN2O5 |

| PSI-7976 | Diastereomeric Impurity | C22H29FN3O9P |

| Sofosbuvir Impurity C | Process-related Impurity | C22H29FN3O9P |

| GS-566500 | Process-related Impurity | Not specified |

| PSI 7411 | Process-related Impurity | Not specified |

Note: This table is a compilation from various sources and may not represent the complete and official list from any single pharmacopoeia. Researchers should always refer to the current, official pharmacopoeial text for definitive information.

Table 2: General Acceptance Criteria for Impurities in Sofosbuvir (Illustrative)

| Impurity | Typical Limit (as % of Sofosbuvir) |

| Each Specified Impurity | Not more than 0.15% |

| Each Unspecified Impurity | Not more than 0.10% |

| Total Impurities | Not more than 0.5% |

Disclaimer: These limits are illustrative and based on general principles of impurity control in pharmaceuticals. The actual limits specified in the USP, EP, and BP monographs for Sofosbuvir may differ. It is mandatory to consult the official and current versions of the respective pharmacopoeias for compliance.

Experimental Protocols for Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique specified in pharmacopoeias for the separation and quantification of Sofosbuvir and its related substances.[6][7][8][9] The methods are designed to be stability-indicating, meaning they can resolve the active ingredient from its degradation products and process-related impurities.

Representative HPLC Method for Related Substances

The following is a representative HPLC protocol synthesized from various published methods and general pharmacopoeial guidelines for chromatographic separation.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or diluted acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient program is designed to achieve optimal separation of all specified and potential impurities.

-

Flow Rate: Typically 1.0 mL/min

-

Detection: UV at approximately 260 nm

-

Column Temperature: 25-30 °C

-

Injection Volume: 10-20 µL

Solution Preparation:

-

Standard Solution: A solution of known concentration of Sofosbuvir reference standard.

-

Test Solution: A solution of the Sofosbuvir drug substance or a crushed tablet powder extract of a specified concentration.

-

Resolution Solution: A solution containing Sofosbuvir and known impurities to demonstrate the system's ability to separate the components (system suitability).

System Suitability Requirements:

Pharmacopoeial methods include system suitability tests to ensure the chromatographic system is performing adequately. Typical parameters include:

-

Resolution: The resolution between the peak due to Sofosbuvir and the peak due to the closest eluting impurity must be greater than a specified value (e.g., >1.5).

-

Tailing Factor: The tailing factor for the Sofosbuvir peak should be within a specified range (e.g., 0.8 to 1.5).

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should not be more than a specified percentage (e.g., <2.0%).

The following diagram illustrates a typical experimental workflow for the analysis of Sofosbuvir impurities.

Logical Relationship of Pharmacopeial Standards

The standards set forth by the USP, EP, and BP are generally harmonized, although minor differences may exist. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (such as ICH Q3A for impurities in new drug substances) that form the basis for many of the requirements in these pharmacopoeias.

The following diagram illustrates the relationship between these regulatory and pharmacopeial bodies.

Conclusion

The control of impurities in Sofosbuvir is a critical aspect of ensuring its quality and safety. The standards established by the major pharmacopoeias provide a robust framework for manufacturers and regulatory bodies. This guide has provided a consolidated overview of these standards, including the mechanism of action of Sofosbuvir, a summary of impurity acceptance criteria, and detailed experimental protocols. It is imperative for all stakeholders in the pharmaceutical industry to adhere to the current official pharmacopeial monographs to guarantee the integrity of this vital antiviral medication. For definitive and detailed compliance information, direct consultation of the latest editions of the relevant pharmacopoeias is essential.

References

- 1. youtube.com [youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. policycommons.net [policycommons.net]

- 7. d-nb.info [d-nb.info]

- 8. Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Review of Sofosbuvir Degradation Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed review of the known degradation products of Sofosbuvir (B1194449), a direct-acting antiviral agent crucial in the treatment of Hepatitis C. Understanding the degradation pathways and products of Sofosbuvir is paramount for ensuring its quality, safety, and efficacy. This document summarizes quantitative data from forced degradation studies, outlines experimental protocols, and visualizes key metabolic and degradation pathways.

Introduction to Sofosbuvir Stability

Sofosbuvir is a nucleotide analog prodrug that, upon metabolic activation, inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2][3] Forced degradation studies are integral to drug development and quality control, providing insights into a drug's stability, degradation mechanisms, and potential impurities.[4] These studies typically involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Metabolic Activation Pathway of Sofosbuvir

Before delving into its degradation products, it is essential to understand the metabolic activation pathway of Sofosbuvir, as this process involves enzymatic transformations that are distinct from chemical degradation. Sofosbuvir is a prodrug that is converted in the liver to its pharmacologically active triphosphate form, GS-461203.[1][3][8] This multi-step process begins with the hydrolysis of the carboxylate ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[8][9] This is followed by the cleavage of the phosphoramidate (B1195095) bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which is then followed by phosphorylation steps to yield the active triphosphate analog.[8][9] Dephosphorylation of the active form leads to the formation of the inactive nucleoside metabolite GS-331007.[1][8][9]

Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

Forced Degradation Studies and Identified Degradation Products

Forced degradation studies have revealed that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it generally exhibits stability under thermal and photolytic stress.[5][6][10][11]

Summary of Degradation under Various Stress Conditions

The following table summarizes the quantitative data on Sofosbuvir degradation under different stress conditions as reported in various studies.

| Stress Condition | Reagents and Conditions | Degradation (%) | Identified Degradation Products (DPs) with m/z | Reference |

| Acid Hydrolysis | 1N HCl, 80°C, 10 hours (reflux) | 8.66% | - | [5] |

| 0.1N HCl, 70°C, 6 hours | 23% | DP I (m/z 488) | [6][10] | |

| - | 26% | - | [12] | |

| Base Hydrolysis | 0.5N NaOH, 60°C, 24 hours | 45.97% | Degradation Product of 28.80% and 17.17% | [5] |

| 0.1N NaOH, 70°C, 10 hours | 50% | DP II (m/z 393.3) | [6][10] | |

| Oxidative Degradation | 30% H₂O₂, 80°C, 2 days | 0.79% | - | [5] |

| 3% H₂O₂, Room temp., 7 days | 19.02% | DP III (m/z 393) | [6][10] | |

| 6% H₂O₂, Room temp., 10 days | 11% | - | [11] | |

| Ce(IV) in H₂SO₄, 100°C | - | Product fragments at m/z 378, 286, 270, 178, 137, 97 | [4] | |

| Thermal Degradation | 50°C, 21 days | No degradation | - | [6] |

| - | Stable | - | [5][11] | |

| Photolytic Degradation | Exposure to 254 nm for 24 hours | No degradation | - | [5] |

| Sunlight, 21 days | No degradation | - | [6] |

Key Identified Degradation Products

Several degradation products of Sofosbuvir have been identified and characterized using techniques like LC-MS/MS.

-

DP I (m/z 488): Observed under acidic and alkaline conditions, this degradation product is suggested to be formed by the removal of the isopropyl group from the phosphoramidate moiety.[6][10]

-

DP III (m/z 393): An oxidative degradation product formed in the presence of hydrogen peroxide, potentially due to the formation of an amine oxide from tertiary amines.[6][10]

-

Base Degradation Product-B (m/z 412.0900): Isolated and characterized with a molecular formula of C₁₃H₂₀FN₃O₉P.[5]

-

Oxidative Degradation Fragments: Mass spectrometry of the product from oxidation with Ce(IV) showed fragments with m/z values of 378, 286, 270, 178, 137, and 97.[4]

Proposed Degradation Pathways

Based on the identified degradation products, a general degradation pathway for Sofosbuvir under stress conditions can be proposed. The primary sites of degradation appear to be the phosphoramidate and the ester functionalities, which are susceptible to hydrolysis.

Caption: Proposed degradation pathways of Sofosbuvir under stress conditions.

Experimental Protocols for Forced Degradation Studies

The following are generalized experimental protocols for conducting forced degradation studies on Sofosbuvir, synthesized from various research articles.

General Sample Preparation

A stock solution of Sofosbuvir (e.g., 1 mg/mL) is typically prepared by dissolving the drug in a suitable solvent like methanol.[6] Aliquots of this stock solution are then used for the different stress studies.

Acid Degradation

-

Procedure: An aliquot of the Sofosbuvir stock solution is mixed with an equal volume of an acid solution (e.g., 0.1N HCl or 1N HCl).[5][6]

-

Conditions: The mixture is then refluxed at a specific temperature (e.g., 70°C or 80°C) for a defined period (e.g., 6 to 10 hours).[5][6]

-

Neutralization: After the stress period, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 0.1N NaOH or ammonium (B1175870) bicarbonate).[5][6]

-

Analysis: The resulting solution is diluted with the mobile phase to a final concentration (e.g., 50 µg/mL) and analyzed by HPLC.[6]

Base Degradation

-

Procedure: A portion of the Sofosbuvir stock solution is treated with a basic solution (e.g., 0.1N NaOH or 0.5N NaOH).[5][6]

-

Conditions: The solution is heated (e.g., at 60°C or 70°C) for a specified duration (e.g., 10 to 24 hours).[5][6]

-

Neutralization: Following the incubation, the solution is cooled and neutralized with an appropriate acid (e.g., 0.1N HCl).[5][6]

-

Analysis: The neutralized sample is diluted to the desired concentration and injected into the HPLC system.[6]

Oxidative Degradation

-

Procedure: Sofosbuvir solution is exposed to an oxidizing agent, typically hydrogen peroxide (e.g., 3% or 30% H₂O₂).[5][6]

-

Conditions: The reaction is carried out at room temperature or elevated temperature (e.g., 80°C) for a period ranging from several hours to several days.[5][6] In some studies, a stronger oxidizing agent like cerium (IV) in sulfuric acid is used at 100°C.[4]

-

Quenching: If necessary, excess oxidizing agent is removed (e.g., by heating a solution containing H₂O₂).[6]

-

Analysis: The sample is then diluted and analyzed by HPLC.[6]

Thermal Degradation

-

Procedure: A solid sample of Sofosbuvir or a solution is exposed to elevated temperatures (e.g., 50°C).[6]

-

Conditions: The exposure is maintained for an extended period, such as 21 days.[6]

-

Analysis: The sample is then prepared in a suitable solvent and analyzed by HPLC.[6]

Photolytic Degradation

-

Procedure: A solid or solution sample of Sofosbuvir is exposed to a light source.

-

Conditions: This can be natural sunlight for a period like 21 days or a UV lamp at a specific wavelength (e.g., 254 nm) for 24 hours.[5][6]

-

Analysis: After exposure, the sample is dissolved and diluted for HPLC analysis.[6]

Experimental Workflow

The general workflow for conducting and analyzing forced degradation studies of Sofosbuvir is depicted in the following diagram.

References

- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 2. Sofosbuvir: A New Oral Once-Daily Agent for The Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 6. archives.ijper.org [archives.ijper.org]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Critical Role of Sofosbuvir Impurity N in Drug Stability: A Technical Guide

Introduction: Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that requires stringent quality control to ensure its efficacy and safety. Like all pharmaceutical compounds, Sofosbuvir is susceptible to degradation under various environmental conditions, leading to the formation of impurities. Understanding the profile and impact of these impurities is paramount in drug development, formulation, and stability testing. This technical guide provides an in-depth analysis of "Sofosbuvir Impurity N," a designation herein used to represent the primary alkaline hydrolysis degradation product of Sofosbuvir. This impurity is a critical marker for the stability of Sofosbuvir, and its control is essential for maintaining the drug's quality. This document is intended for researchers, scientists, and drug development professionals.

The Chemical Identity and Formation of this compound

This compound, for the purpose of this guide, is identified as (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid. It is formed through the hydrolysis of the isopropyl ester group of the L-alanine moiety in the Sofosbuvir molecule under alkaline conditions. This transformation is a key degradation pathway and is often observed during forced degradation studies.

Impact of this compound on Drug Stability

The presence of this compound is a direct indicator of the degradation of the active pharmaceutical ingredient (API). Its formation leads to a decrease in the potency of the drug product and can potentially introduce components with unknown toxicological profiles. Therefore, monitoring and controlling the levels of this impurity are critical throughout the drug's lifecycle, from manufacturing to storage.

Quantitative Analysis of Sofosbuvir Degradation

Forced degradation studies are instrumental in understanding the stability of Sofosbuvir. The following tables summarize the quantitative data from such studies, highlighting the conditions under which Sofosbuvir degrades and forms Impurity N.

Table 1: Summary of Forced Degradation Studies on Sofosbuvir

| Stress Condition | Reagent/Parameters | Duration | Sofosbuvir Degradation (%) | Key Degradation Products (m/z) | Reference |

| Acid Hydrolysis | 0.1 N HCl at 70°C | 6 hours | 23% | DP I (m/z 488) | [1] |

| Acid Hydrolysis | 1 N HCl at 80°C | 10 hours | 8.66% | Acid Degradation Impurity (m/z 416.08) | [2] |

| Alkaline Hydrolysis | 0.1 N NaOH at 70°C | 10 hours | 50% | DP II (m/z 393.3) | [1] |

| Alkaline Hydrolysis | 0.5 N NaOH at 60°C | 24 hours | 45.97% | Base Degradation Impurity A (m/z 453.13), Base Degradation Impurity B (m/z 411.08) | [2] |

| Oxidative | 3% H₂O₂ | 7 days | 19.02% | DP III (m/z 393) | [1] |

| Oxidative | 30% H₂O₂ at 80°C | 2 days | 0.79% | Oxidative Degradation Product (m/z 527.15) | [2] |

| Thermal | 50°C | 21 days | No degradation | - | [1] |

| Photolytic | Sunlight | 21 days | No degradation | - | [1] |

| Neutral Hydrolysis | Water | - | Stable | - |

Note: DP refers to Degradation Product. The m/z values are indicative of the molecular ions observed in mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following are protocols for key experiments related to the formation of this compound.

Protocol 1: Alkaline Forced Degradation Study

Objective: To induce and characterize the degradation of Sofosbuvir under alkaline conditions.

Materials:

-

Sofosbuvir reference standard

-

Sodium Hydroxide (NaOH), 0.1 N solution

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

Hydrochloric Acid (HCl), 0.1 N solution (for neutralization)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Reflux condenser

-

Water bath or heating mantle

Procedure:

-

Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.

-

Dissolve the Sofosbuvir in 50 mL of methanol with the aid of sonication for 20 minutes.

-

Add 10 mL of 0.1 N NaOH solution to the flask.

-

Reflux the solution at 70°C for 10 hours.[1]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 N HCl.

-

Dilute the solution to the mark with methanol to obtain a final concentration of 1 mg/mL.

-

Further dilute an aliquot of this solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).[1]

-

Inject the prepared sample into the HPLC-UV/MS system for analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of Sofosbuvir from its degradation products, including Impurity N.

Chromatographic Conditions:

-

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[3]

-

Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[3]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 260 nm[3]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Sample Preparation:

-

Prepare a standard stock solution of Sofosbuvir (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration within the linear range of the method (e.g., 10-50 µg/mL).

-

Prepare the test sample from the forced degradation study by diluting it with the mobile phase to a concentration comparable to the working standard.

Validation Parameters (as per ICH guidelines):

-

Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate that there is no interference from excipients or other degradation products at the retention time of Sofosbuvir and Impurity N.

-

Linearity: Analyze a series of at least five concentrations of the standard solution to demonstrate a linear relationship between concentration and peak area.

-

Accuracy: Perform recovery studies by spiking a known amount of Sofosbuvir into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%).

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.

Visualizing Degradation Pathways and Workflows

Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate the degradation pathway of Sofosbuvir to Impurity N and a typical experimental workflow.

Degradation Pathway of Sofosbuvir to Impurity N

Caption: Degradation of Sofosbuvir to Impurity N via alkaline hydrolysis.

Experimental Workflow for Stability Indicating Assay

Caption: A typical workflow for conducting a forced degradation study of Sofosbuvir.

Conclusion

The stability of Sofosbuvir is a critical quality attribute that directly impacts its safety and efficacy. This compound, the primary product of alkaline hydrolysis, serves as a key marker for the degradation of the drug. A thorough understanding of its formation, coupled with robust, validated analytical methods for its detection and quantification, is essential for ensuring the quality of Sofosbuvir-containing drug products. The information and protocols provided in this technical guide are intended to support the efforts of researchers and drug development professionals in maintaining the high standards required for this vital medication.

References

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Detection of Sofosbuvir Impurity N

An application note and protocol for a validated stability-indicating RP-HPLC method for the detection of Sofosbuvir and its related impurities is detailed below. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Sofosbuvir.

Abstract

This application note describes a simple, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and the detection of its related substances, exemplified here as Impurity N. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, with UV detection at 260 nm. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, precision, accuracy, and specificity. Forced degradation studies confirmed the stability-indicating nature of the method, showing effective separation of the main drug from its degradation products. This method is suitable for routine quality control analysis of Sofosbuvir in bulk drug and pharmaceutical dosage forms.

1. Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] The purity and quality of the active pharmaceutical ingredient (API) are critical for the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] Therefore, a validated, stability-indicating analytical method is required to separate and quantify Sofosbuvir and its potential impurities.

This document provides a detailed protocol for a stability-indicating RP-HPLC method for the analysis of Sofosbuvir and a representative process-related impurity, referred to here as "Impurity N" (e.g., a phosphoryl impurity).[3][4] The method is designed to be robust and suitable for routine quality control environments.

2. Experimental Protocols

2.1 Instrumentation and Materials

-

Instrumentation : HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector, and a data acquisition system (e.g., Agilent 1200 series or equivalent).[5]

-

Column : Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.[3][4]

-

Reagents :

-

Sofosbuvir Reference Standard (RS)

-

Sofosbuvir Impurity N Reference Standard

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) (AR grade)

-

Water (HPLC grade)

-

-

Glassware : Calibrated volumetric flasks, pipettes, and autosampler vials.

2.2 Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 0.1% TFA in Water : Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Mode | Isocratic |

2.3 Preparation of Solutions

-

Diluent : Mobile phase (0.1% TFA in Water : Acetonitrile, 50:50) is used as the diluent.

-

Standard Stock Solution (Sofosbuvir) : Accurately weigh and transfer about 40 mg of Sofosbuvir RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and make up to the volume with diluent to obtain a concentration of 400 µg/mL.

-

Standard Stock Solution (Impurity N) : Accurately weigh and transfer about 20 mg of Impurity N RS into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and make up to the volume with diluent to obtain a concentration of 200 µg/mL.

-

Working Standard Solution : Prepare a mixed working standard by transferring appropriate aliquots from the stock solutions into a volumetric flask and diluting with the diluent to achieve a final concentration of approximately 320-480 µg/mL for Sofosbuvir and 10-30 µg/mL for Impurity N.[3][4]

-

Sample Preparation (for Tablets) : Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug. Cool the solution to room temperature and dilute to the mark with diluent. Filter the solution through a 0.45 µm nylon syringe filter. Further dilute an aliquot of the filtered solution to achieve a final concentration within the linearity range.[5]

3. Method Validation and Results

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

3.1 Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Sofosbuvir was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[6][7] The drug showed significant degradation under acidic, basic, and oxidative conditions, while it was relatively stable under thermal and photolytic stress.[6][7][8] The degradation products were well-resolved from the main Sofosbuvir peak, confirming the method's specificity.

3.2 Linearity

The linearity of the method was evaluated by analyzing a series of dilutions of Sofosbuvir and Impurity N at different concentrations. The calibration curves showed a good linear relationship between peak area and concentration.[3][4]

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |

| Sofosbuvir | 160 - 480 | > 0.999 |

| Impurity N | 10 - 30 | > 0.999 |

3.3 LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio. The results indicate the method is highly sensitive.[3][4]

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Sofosbuvir | 0.04 | 0.125 |

| Impurity N | 0.12 | 0.375 |

3.4 Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of Sofosbuvir and Impurity N into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery for each analyte was within the acceptable range.[4]

| Analyte | Spiked Level | Mean % Recovery |

| Sofosbuvir | 80%, 100%, 120% | 99.0% - 102.0% |

| Impurity N | 80%, 100%, 120% | 95.0% - 105.0% |

3.5 Precision

The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and analyzing multiple preparations of the same sample (method precision). The relative standard deviation (%RSD) for peak areas and assay results was well within the acceptance criteria of <2%.

4. Visualizations

Analytical Method Development and Validation Workflow

Caption: Workflow for analytical method development and validation.

The developed RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the determination of Sofosbuvir and the detection of Impurity N in bulk and pharmaceutical dosage forms. The method validation was successful and met the criteria set by the ICH guidelines. The short run time and simple mobile phase composition make this method cost-effective and suitable for high-throughput analysis in a quality control setting.

References

- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. jmpas.com [jmpas.com]

- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 7. archives.ijper.org [archives.ijper.org]

- 8. mdpi.com [mdpi.com]

Application Note: Quantification of Sofosbuvir Impurity N using a Stability-Indicating HPLC-UV Method

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Regulatory agencies require stringent control and monitoring of these impurities. Sofosbuvir impurity N is a diastereoisomer of Sofosbuvir[1]. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of this compound in bulk drug substances. The method is stability-indicating, as demonstrated through forced degradation studies, ensuring that the analyte peak is free from interference from potential degradants.

Materials and Methods

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonication bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chemicals and Reagents:

-

Sofosbuvir reference standard

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Purified water (HPLC grade)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[2][3] |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: AcetonitrileGradient: 50:50 (v/v)[2][3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL[4] |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm[2][3][5] |

| Run Time | Approximately 15 minutes |

Preparation of Solutions:

-

Diluent: A mixture of water and acetonitrile (50:50 v/v) was used as the diluent.

-

Standard Stock Solution of Sofosbuvir: Accurately weigh and transfer about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

-

Standard Stock Solution of this compound: Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

-

Working Standard Solution: Prepare a working standard solution containing a known concentration of this compound (e.g., 1.0 µg/mL) by appropriate dilution of the stock solution with the diluent.

-

Sample Solution: Accurately weigh and transfer about 25 mg of the Sofosbuvir sample into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Results and Discussion

Method Validation Summary:

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity (µg/mL) | Linear in the range of 0.1 - 5.0 µg/mL for Impurity N. |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL[2][3] |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Specificity | No interference from Sofosbuvir, placebo, or degradation products at the retention time of Impurity N. |

Forced Degradation Studies:

Forced degradation studies were performed on Sofosbuvir to demonstrate the stability-indicating nature of the method. Sofosbuvir showed significant degradation under acidic, basic, and oxidative stress conditions, while it was found to be relatively stable under thermal and photolytic conditions[5][6][7]. The degradation products did not interfere with the peak of this compound, confirming the specificity of the method.

Protocol

-

System Preparation:

-

Set up the HPLC system with the specified chromatographic conditions.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

-

Standard Preparation:

-

Prepare the standard stock solutions and working standard solution of this compound as described in the "Preparation of Solutions" section.

-

-

Sample Preparation:

-

Prepare the sample solution as described in the "Preparation of Solutions" section.

-

-

Chromatographic Analysis:

-

Inject the diluent (as a blank) to ensure no carryover or contamination.

-

Inject the working standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peaks for Sofosbuvir and this compound based on their retention times from the standard chromatogram.

-

Integrate the peak area of this compound in the sample chromatogram.

-

Calculate the percentage of this compound in the sample using the following formula:

Where:

-

Area_impurity_sample is the peak area of Impurity N in the sample.

-

Area_standard is the average peak area of Impurity N in the working standard solution.

-

Conc_standard is the concentration of Impurity N in the working standard solution (µg/mL).

-

Conc_sample is the concentration of the Sofosbuvir sample solution (µg/mL).

-

Logical Relationship of Method Development

Caption: Logical flow from objective to validated method for this compound analysis.

Conclusion

The described HPLC-UV method provides a reliable and accurate means for the quantification of this compound in bulk drug substance. The method is specific, linear, accurate, and precise, meeting all the requirements for routine quality control analysis. The stability-indicating nature of the assay ensures that the results are not affected by the presence of degradation products.

References

- 1. cenmed.com [cenmed.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 6. archives.ijper.org [archives.ijper.org]

- 7. mdpi.com [mdpi.com]

Application Note: High-Throughput LC-MS/MS Protocol for the Identification and Quantification of Sofosbuvir Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of key impurities of Sofosbuvir, a critical direct-acting antiviral agent. The protocol is designed for the analysis of both bulk drug substance and pharmaceutical formulations, providing a comprehensive workflow from sample preparation to data analysis. This method is crucial for quality control, stability testing, and ensuring the safety and efficacy of Sofosbuvir-containing products.

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities, arising from the manufacturing process or degradation, must be carefully monitored to ensure product quality and patient safety. This protocol outlines a selective and sensitive LC-MS/MS method for the separation, identification, and quantification of Sofosbuvir and its potential impurities. The method utilizes reverse-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, offering high specificity and low detection limits.

Experimental Protocol

Materials and Reagents

-

Sofosbuvir reference standard and impurity standards (if available)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

Sample Preparation

For Bulk Drug Substance:

-

Accurately weigh and dissolve the Sofosbuvir bulk drug substance in a 50:50 (v/v) mixture of acetonitrile and water to achieve a stock solution of 1 mg/mL.

-

Further dilute the stock solution with the same diluent to a final working concentration of 50 µg/mL for analysis.[1]

For Pharmaceutical Formulations (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Transfer a portion of the powder equivalent to one tablet's nominal Sofosbuvir content into a volumetric flask.

-

Add a 50:50 (v/v) mixture of acetonitrile and water to about 70% of the flask's volume.

-

Sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[1]

-

Bring the solution to the final volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter to remove excipients.

-

Dilute the filtered solution to a final concentration of approximately 50 µg/mL with the diluent.

Liquid Chromatography Conditions

-

Column: A C18 analytical column (e.g., 4.6 mm x 50 mm, 5 µm) is commonly used.[2]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.6 mL/min.[2]

-

Injection Volume: 10 µL.[2]

-

Column Temperature: 35 °C.

-

Gradient Elution: A gradient elution is recommended to ensure the separation of Sofosbuvir from its potential impurities.

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.5 | 35 |

| 6.5 | 90 |

| 8.0 | 90 |

| 8.1 | 10 |

| 10.0 | 10 |

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Temperature: 500 °C.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following MRM transitions can be used for the identification of Sofosbuvir and its known degradation products.[1][2][3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sofosbuvir | 530.4 | 243.2 |

| Degradation Product I (Acid Hydrolysis) | 488.0 | - |

| Degradation Product II (Base Hydrolysis) | 393.3 | - |

| Degradation Product III (Oxidative) | 393.0 | - |

Note: Product ions for impurities should be determined by infusing the impurity standards or by analyzing the stressed samples and selecting the most abundant and specific product ions.

Data Presentation

Quantitative Analysis

For quantitative analysis of impurities, a calibration curve should be prepared using the respective impurity reference standards. The method should be validated according to ICH guidelines for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4][5]

Table 1: Example Linearity and Sensitivity Data for Sofosbuvir and a Process-Related Impurity.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Sofosbuvir | 160 - 480 | >0.999 | 0.04 | 0.125 |

| Phosphoryl Impurity | 10 - 30 | >0.999 | 0.12 | 0.375 |

Data adapted from a representative HPLC-UV method for a process-related impurity.[4][5]

Table 2: Summary of Known Degradation Products of Sofosbuvir from Forced Degradation Studies.

| Stress Condition | Degradation Product | Retention Time (Rt) (min) | Observed m/z |

| Acidic (0.1N HCl) | DP I | 4.2 | 488.0 |

| Alkaline (0.1N NaOH) | DP II | 3.6 | 393.3 |

| Oxidative (3% H₂O₂) | DP III | 3.2 | 393.0 |

Data derived from forced degradation studies.[1][3]

Visualization

Experimental Workflow

The overall workflow for the identification of Sofosbuvir impurities is depicted in the following diagram.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]

Application Note: Forced Degradation Studies of Sofosbuvir for Impurity Profiling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. To ensure the quality, safety, and efficacy of the drug product, it is crucial to identify potential impurities and degradation products that may form during manufacturing, storage, or administration. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential for this purpose. These studies involve subjecting the drug substance to various stress conditions to accelerate its degradation and facilitate the identification of potential degradation products. This application note provides a detailed protocol for conducting forced degradation studies on Sofosbuvir and identifying its impurities.

Core Principles

Forced degradation studies help in understanding the intrinsic stability of a drug molecule and developing stability-indicating analytical methods. The common stress conditions applied are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2] By analyzing the degradation products formed under these conditions, a comprehensive impurity profile can be established.

Experimental Protocols

1. Materials and Reagents

-

Sofosbuvir pure drug substance

-

Sodium hydroxide (B78521) (NaOH), 0.1 N and 0.5 N solutions[3][4]

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)[3]

-

Formic acid (AR grade)[3]

-

Water (Milli-Q or equivalent)

-

Ammonium bicarbonate[4]

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector[4][5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification[3][6]

-

pH meter

-

Water bath[1]

-

Hot air oven

-

Photostability chamber

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Preparation of Sofosbuvir Stock Solution

Prepare a stock solution of Sofosbuvir at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.[3] This stock solution will be used for the different stress studies.

4. Forced Degradation Procedures

The following protocols are based on established methods for the forced degradation of Sofosbuvir.[3][4]

4.1 Acidic Degradation

-

To a suitable volume of Sofosbuvir stock solution, add an equal volume of 0.1 N HCl.[3]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 0.1 N NaOH.

-

Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.[3]

4.2 Basic Degradation

-

To a suitable volume of Sofosbuvir stock solution, add an equal volume of 0.1 N NaOH.[3]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 0.1 N HCl.

-

Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.[3]

4.3 Oxidative Degradation

-

To a suitable volume of Sofosbuvir stock solution, add an equal volume of 3% H₂O₂.[3]

-

Keep the solution at room temperature for 7 days or heat at 80°C for 48 hours for accelerated degradation.[3][4]

-

After the specified time, dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

4.4 Thermal Degradation

-

Place the solid Sofosbuvir drug substance in a hot air oven maintained at 50-70°C for 21 days.[3]

-

Separately, keep a solution of Sofosbuvir (1 mg/mL in methanol) at 50°C for 21 days.[3]

-

After the specified time, dissolve the solid sample and dilute the solution sample with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

4.5 Photolytic Degradation

-

Expose the solid Sofosbuvir drug substance and a solution of Sofosbuvir (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for an extended period (e.g., 24 hours to 21 days).[3][4]

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dissolve the solid sample and dilute the solution sample with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug.

Chromatographic Conditions (Example)

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6]

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 50:50 (v/v) mixture.[3][7]

-

Flow Rate: 1.0 mL/min[3]

-

Detection Wavelength: 260 nm[4]

-

Injection Volume: 20 µL[3]

-